molecular formula C15H16ClF2N5O5 B13909201 Viral polymerase-IN-1 hydrochloride

Viral polymerase-IN-1 hydrochloride

Cat. No.: B13909201
M. Wt: 419.77 g/mol
InChI Key: WYFKQNWSWILBHM-JOCNCMMXSA-N
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Description

Viral polymerase-IN-1 hydrochloride is a derivative of Gemcitabine, known for its potent antiviral properties. It effectively inhibits influenza A and B virus infections and demonstrates activity against SARS-CoV-2 infection. This compound interferes with viral RNA replication and transcription within cells, making it a valuable tool in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Viral polymerase-IN-1 hydrochloride involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of chemical reactions, including nucleophilic substitution and halogenation, under controlled conditions to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain high standards of quality and consistency. The process typically involves large-scale chemical synthesis in reactors, followed by purification steps such as crystallization and chromatography. The final product is then formulated and packaged under sterile conditions to prevent contamination .

Chemical Reactions Analysis

Types of Reactions

Viral polymerase-IN-1 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Viral polymerase-IN-1 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell culture studies to investigate its effects on viral replication and transcription.

    Medicine: Explored as a potential antiviral agent in preclinical studies for the treatment of influenza and COVID-19.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools .

Mechanism of Action

Viral polymerase-IN-1 hydrochloride exerts its effects by targeting viral RNA polymerase, an enzyme crucial for viral RNA replication and transcription. By binding to the active site of the polymerase, it inhibits the enzyme’s activity, thereby preventing the synthesis of viral RNA. This disruption of viral RNA replication and transcription ultimately leads to the inhibition of viral proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Viral polymerase-IN-1 hydrochloride is unique in its derivation from Gemcitabine, which provides it with distinct structural and functional properties. Its broad-spectrum antiviral activity against both influenza viruses and SARS-CoV-2 highlights its potential as a versatile antiviral agent .

Properties

Molecular Formula

C15H16ClF2N5O5

Molecular Weight

419.77 g/mol

IUPAC Name

5-amino-N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11-,13-;/m1./s1

InChI Key

WYFKQNWSWILBHM-JOCNCMMXSA-N

Isomeric SMILES

C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F.Cl

Canonical SMILES

C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl

Origin of Product

United States

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